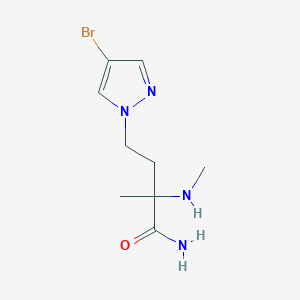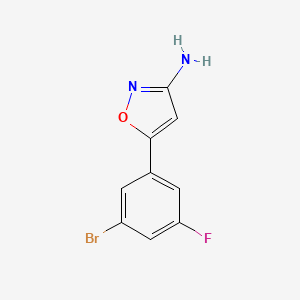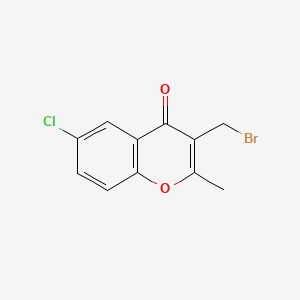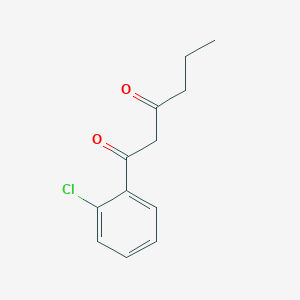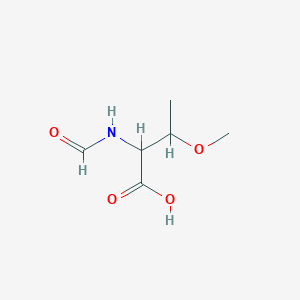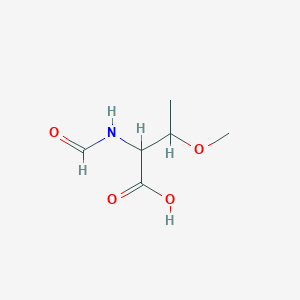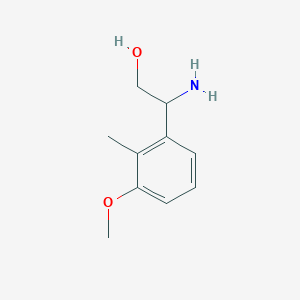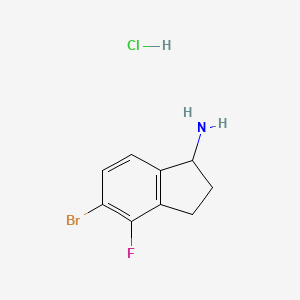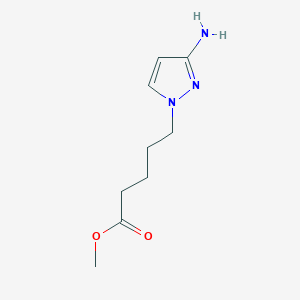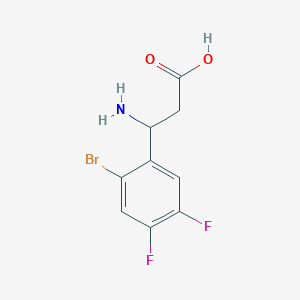
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrF2NO2 This compound is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring, along with a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromine or fluorine substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: This compound lacks the bromine and amino groups present in 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid.
3-Amino-3-(2,5-difluorophenyl)propanoic acid: Similar structure but with different positioning of the fluorine atoms.
Uniqueness
The presence of both bromine and amino groups, along with the specific positioning of the fluorine atoms, makes this compound unique.
Properties
Molecular Formula |
C9H8BrF2NO2 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrF2NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15) |
InChI Key |
KLBVKUJEXNMQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


